molecular formula C23H20O3 B13694008 4,6-Bis(benzyloxy)-3-methylbenzofuran

4,6-Bis(benzyloxy)-3-methylbenzofuran

Cat. No.: B13694008
M. Wt: 344.4 g/mol
InChI Key: IGJMJWYQHZQTGF-UHFFFAOYSA-N
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Description

4,6-Bis(benzyloxy)-3-methylbenzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two benzyloxy groups at the 4 and 6 positions and a methyl group at the 3 position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(benzyloxy)-3-methylbenzofuran typically involves multiple steps. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of benzyloxy groups. The reaction conditions often involve the use of strong bases and nucleophilic substitution reactions. For example, the nucleophilic displacement of halides by benzyloxide ions can be employed to introduce the benzyloxy groups .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(benzyloxy)-3-methylbenzofuran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler benzofuran derivative.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium benzyloxide (NaOBn) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy groups can yield benzaldehyde or benzoic acid derivatives, while reduction can produce simpler benzofuran compounds.

Scientific Research Applications

4,6-Bis(benzyloxy)-3-methylbenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Bis(benzyloxy)-3-methylbenzofuran, particularly as a Pin1 inhibitor, involves binding to the Pin1 PPIase domain. This binding inhibits Pin1 activity, which in turn affects various signaling pathways involved in cancer progression. The compound has been shown to upregulate microRNA biogenesis by interacting with ERK-phosphorylated exportin-5 (XPO5) and altering its conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(benzyloxy)-3-methylbenzofuran is unique due to its specific substitution pattern and the presence of both benzyloxy and methyl groups

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-methyl-4,6-bis(phenylmethoxy)-1-benzofuran

InChI

InChI=1S/C23H20O3/c1-17-14-25-21-12-20(24-15-18-8-4-2-5-9-18)13-22(23(17)21)26-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3

InChI Key

IGJMJWYQHZQTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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